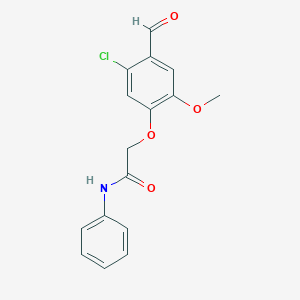![molecular formula C17H11Br2NO4 B307634 {4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid](/img/structure/B307634.png)
{4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid, also known as BPIA, is a synthetic compound that has been of interest in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of {4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. In herbicidal applications, {4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid is thought to inhibit the activity of protoporphyrinogen oxidase, an enzyme involved in the synthesis of chlorophyll. In anticancer applications, {4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid is thought to inhibit the activity of certain proteins involved in cell proliferation and survival.
Biochemical and Physiological Effects:
{4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid has been shown to have various biochemical and physiological effects, depending on the application. In herbicidal applications, {4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid has been shown to cause chlorosis and necrosis in plant tissues, leading to the death of the plant. In anticancer applications, {4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. In environmental science applications, {4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid has been shown to effectively remove heavy metals from water by forming complexes with the metals.
Vorteile Und Einschränkungen Für Laborexperimente
{4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, it also has some limitations, including its low solubility in water and its potential toxicity to non-target organisms.
Zukünftige Richtungen
There are several future directions for research on {4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields, such as materials science and energy storage. Additionally, further studies on the potential toxicity of {4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid to non-target organisms are needed to fully understand its environmental impact.
Synthesemethoden
{4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid can be synthesized through a multistep process starting from commercially available 5-bromo-2-nitrobenzaldehyde. The synthesis involves the use of various reagents and solvents, including acetic anhydride, sodium acetate, and dichloromethane. The final product is obtained through a purification process using column chromatography.
Wissenschaftliche Forschungsanwendungen
{4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid has been studied for its potential applications in various fields, including agriculture, medicine, and environmental science. In agriculture, {4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid has been shown to have herbicidal properties, making it a potential alternative to traditional herbicides. In medicine, {4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid has been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. In environmental science, {4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid has been studied for its potential use as a water treatment agent, as it has been shown to effectively remove heavy metals from water.
Eigenschaften
Produktname |
{4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid |
|---|---|
Molekularformel |
C17H11Br2NO4 |
Molekulargewicht |
453.1 g/mol |
IUPAC-Name |
2-[4-bromo-2-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H11Br2NO4/c18-10-2-4-15(24-8-16(21)22)9(5-10)6-13-12-7-11(19)1-3-14(12)20-17(13)23/h1-7H,8H2,(H,20,23)(H,21,22)/b13-6- |
InChI-Schlüssel |
MNFFIIITZCYDIF-MLPAPPSSSA-N |
Isomerische SMILES |
C1=CC2=C(C=C1Br)/C(=C/C3=C(C=CC(=C3)Br)OCC(=O)O)/C(=O)N2 |
SMILES |
C1=CC2=C(C=C1Br)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)C(=O)N2 |
Kanonische SMILES |
C1=CC2=C(C=C1Br)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-butoxy-1-naphthyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307551.png)
![[6-(3-iodo-4,5-dimethoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307552.png)
![7-Acetyl-3-(allylsulfanyl)-6-(2-bromo-5-ethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307554.png)
![7-Butyryl-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide](/img/structure/B307559.png)
![3-[(5-chloro-2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307560.png)
![6-[2-(Benzyloxy)-3-methoxyphenyl]-3-(ethylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307561.png)
![3-(2,6-Dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B307563.png)
![(5Z)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307564.png)
![[6-(2-chloro-6-fluorophenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307568.png)
![2-Chloro-4-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307569.png)

![methyl 2-(2-chloro-4-isopropoxy-5-methoxybenzylidene)-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307571.png)
![3-[(4E)-4-[[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B307572.png)
![2-[4-bromo-2-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]-N-phenylacetamide](/img/structure/B307573.png)